2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the starting materials in the presence of a desiccant such as calcium chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thienopyrimidine derivatives with reduced functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, its anticancer activity may be due to its ability to inhibit key enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can be compared with other thienopyrimidine derivatives, such as:
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Known for its cytotoxic activity against cancer cell lines.
Thieno[3,2-d]pyrimidin-4-ones: These compounds also exhibit diverse biological activities and are used in similar research applications.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Properties
CAS No. |
304683-67-8 |
---|---|
Molecular Formula |
C20H14N2O2S2 |
Molecular Weight |
378.46 |
IUPAC Name |
2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H14N2O2S2/c23-16(14-9-5-2-6-10-14)12-26-20-21-18(24)17-15(11-25-19(17)22-20)13-7-3-1-4-8-13/h1-11H,12H2,(H,21,22,24) |
InChI Key |
GQVOPKFMIZCLDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)SCC(=O)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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